N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide
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Overview
Description
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a synthetic organic compound that incorporates both indoline and thiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide typically involves the condensation of indoline derivatives with thiazole-based intermediates. One common method includes the reaction of indoline-2,3-dione with thiosemicarbazide to form the thiazole ring, followed by acylation with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholine esterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: Compounds such as indoline-2,3-dione and indole derivatives share structural similarities.
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-thiol are structurally related.
Uniqueness
N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)acetamide is unique due to the combination of indoline and thiazole moieties in a single molecule, which imparts distinct biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10(19)16-15-17-12(9-21-15)8-14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,9H,6-8H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGNQXHJNOQFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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